1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound with a unique structure that combines a cyclobutane ring with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and bromo substituents on the pyrazole ring adds to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with an ethyl cyclobutanol derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated products.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and bromo substituents on the pyrazole ring allow it to form hydrogen bonds and halogen interactions with enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
3-Amino-4-bromo-1H-pyrazole: Shares the pyrazole core but lacks the cyclobutane ring.
1-(2-Hydroxyethyl)pyrazole: Similar structure but without the bromo substituent.
Cyclobutanol derivatives: Compounds with a cyclobutane ring but different substituents.
Uniqueness: 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is unique due to the combination of a cyclobutane ring with a substituted pyrazole moiety.
Properties
Molecular Formula |
C9H14BrN3O |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-[2-(3-amino-4-bromopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H14BrN3O/c10-7-6-13(12-8(7)11)5-4-9(14)2-1-3-9/h6,14H,1-5H2,(H2,11,12) |
InChI Key |
NDUIADMONIQGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C(=N2)N)Br)O |
Origin of Product |
United States |
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